4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C13H12BrN2O. This compound is characterized by a bromine atom attached to a phenol ring, which is further substituted with a 6-methylpyridin-2-yl group via an aminomethyl linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium phosphate, and a solvent like 1,4-dioxane mixed with water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol: Similar structure but with an additional bromine atom on the pyridine ring.
4-Bromo-2-methylpyridine: Lacks the aminomethyl and phenol groups, making it less complex.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a benzamide group instead of a phenol group.
Uniqueness
4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALPDDRZJYEVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.